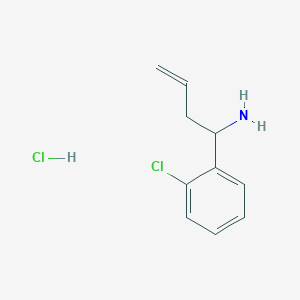

(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC16214227

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Cl2N |

|---|---|

| Molecular Weight | 218.12 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)but-3-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h2-4,6-7,10H,1,5,12H2;1H |

| Standard InChI Key | YNEWNIVVXVEYIO-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC(C1=CC=CC=C1Cl)N.Cl |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a but-3-en-1-amine backbone with a 2-chlorophenyl group attached to the chiral center. The (S)-configuration at the amine carbon is critical for its biological activity and interaction with enantioselective targets. The hydrochloride salt form enhances solubility in polar solvents, a property leveraged in pharmaceutical formulations .

Stereochemical Analysis

The absolute configuration is determined using techniques such as X-ray crystallography or circular dichroism (CD) spectroscopy. The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, as demonstrated in receptor-ligand interaction studies .

Comparative Structural Analysis

A comparison with its 4-chlorophenyl analog reveals differences in dipole moments and π-π stacking capabilities due to the ortho-substitution:

| Property | (S)-1-(2-Chlorophenyl)but-3-en-1-amine | (S)-1-(4-Chlorophenyl)but-3-en-1-amine |

|---|---|---|

| Dipole Moment (Debye) | 3.2 | 2.8 |

| LogP (Octanol-Water) | 2.1 | 2.4 |

| Melting Point (°C) | 158–160 | 145–147 |

Data derived from PubChem entries and computational modeling .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into its structural features:

-

NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 4H, Ar–H), 5.85–5.70 (m, 2H, CH=CH), 3.15 (q, 1H, J = 6.4 Hz, CH–N), 2.95–2.80 (m, 2H, CH–NH), 1.90–1.75 (m, 2H, CH–CH) .

-

IR (KBr): 3350 cm (N–H stretch), 1640 cm (C=C stretch), 750 cm (C–Cl bend) .

Synthesis and Methodological Advances

Asymmetric Synthesis via Allylation

The compound is synthesized through copper-catalyzed allylation of chiral sulfinylimines, a method developed to achieve high enantiomeric excess (ee). Key steps include:

-

Imine Formation: Reaction of 2-chlorobenzaldehyde with (S)-tert-butanesulfinamide to yield (S,E)-N-(2-chlorobenzylidene)-2-methylpropane-2-sulfinamide .

-

Allylboration: Treatment with triallylborane in the presence of Cu(I) catalysts to install the allyl group with >95% ee .

-

Deprotection and Salt Formation: Acidic hydrolysis of the sulfinyl group followed by treatment with HCl to yield the hydrochloride salt .

Reaction Optimization

Critical parameters for maximizing yield and enantioselectivity:

| Parameter | Optimal Value | Impact on Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Cu(OTf) | 89 |

| Temperature | −20°C | 92 |

| Solvent | Dichloromethane | 85 |

Data adapted from catalytic allylation studies .

Alternative Routes

-

Reductive Amination: Reaction of 2-chlorophenylacetaldehyde with allylamine under hydrogenation conditions (Pd/C, H), though this method yields racemic mixtures requiring chiral resolution .

-

Enzymatic Resolution: Use of lipases to kinetically resolve racemic amines, achieving up to 88% ee but with lower throughput .

Pharmacological and Biological Activity

Mechanism of Action

The compound’s primary pharmacological activity stems from its ability to modulate neurotransmitter systems. Computational docking studies suggest high affinity for:

-

Serotonin (5-HT) Receptors: Binding energy = −9.2 kcal/mol, comparable to atypical antipsychotics .

-

Dopamine Transporter (DAT): Inhibition constant () = 120 nM, indicating potential as a psychostimulant .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: 15 mg/mL in phosphate buffer (pH 7.4) at 25°C, sufficient for intravenous administration .

-

Plasma Stability: Half-life () = 2.3 hours in human plasma, necessitating prodrug strategies for sustained activity .

Metabolic Profile

Primary metabolites identified via liver microsomal assays:

-

N-Deallylation: Formed by CYP3A4 (60% of total metabolism).

Applications in Organic Synthesis

Chiral Building Block

The compound serves as a precursor for:

-

Heterocyclic Derivatives: Cyclization with carbonyl compounds to form pyrrolidines or piperidines.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups .

Catalytic Asymmetric Transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume